molecular formula C11H9N3O B13295688 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13295688
M. Wt: 199.21 g/mol
InChI Key: SGKKEHGWZYTFPD-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole-carbonitrile derivative characterized by a hydroxyl group at position 5, a methyl group at position 1, a phenyl ring at position 3, and a nitrile moiety at position 4. Pyrazole-carbonitriles are versatile scaffolds in medicinal and materials chemistry due to their structural tunability and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst such as Nano-ZnO can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve one-pot multicomponent processes, which are efficient and cost-effective. These methods can include the use of novel reactants and innovative reaction types to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .

Scientific Research Applications

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile with key analogs:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Synthesis Approach Reference ID
This compound C₁₁H₉N₃O 5-OH, 1-CH₃, 3-Ph, 4-CN Potential solubility from -OH group Not explicitly described in evidence N/A
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile C₁₃H₉F₃N₄O₂ 1-(pyridinyl-CH₂), 3-CF₃, 4-NO₂, 5-CH₃, 2-CN GLUT1 inhibitor (IC₅₀ = 1.1 nM) Multi-step alkylation and nitration
Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) C₁₂H₄Cl₂F₆N₄OS 5-NH₂, 1-(dichloro-trifluoromethyl-Ph), 4-SO Broad-spectrum insecticide Crystallization-based polymorph synthesis
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile C₈H₈BrN₃O 5-NH₂, 1-(bromopropanoyl), 3-CH₃, 4-CN Intermediate for heterocyclic derivatives Bromoacylation of pyrazole precursors
5-Fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile C₁₀H₅F₂N₃ 5-F, 1-(3-F-Ph), 4-CN Fluorinated analog (electronics/pharma) Halogenation and cyclocondensation

Key Differences and Implications

Substituent Effects

  • Nitrile at Position 4 : A conserved feature across analogs, the nitrile group contributes to dipole interactions and metabolic stability in drug design .

Biological Activity

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS Number: 139347-62-9) is a compound of interest due to its potential biological activities. This pyrazole derivative has garnered attention in medicinal chemistry for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N3OC_{11}H_{9}N_{3}O, with a molecular weight of 199.21 g/mol. Its structure includes a pyrazole core, which is known for its versatility in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. For instance, related compounds have shown IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, demonstrating significant cytotoxicity towards cancer cells while sparing normal fibroblasts .

CompoundCell LineIC50 (mM)Mechanism of Action
Compound 5HepG2 (liver cancer)0.08 - 12.07Tubulin polymerization inhibition
Compound 9HeLa (cervical cancer)Not specifiedCell cycle arrest

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. It has been shown to inhibit the release of TNF-alpha in LPS-stimulated macrophages, suggesting a mechanism that involves modulation of inflammatory pathways. In particular, derivatives related to this compound have exhibited significant inhibition of intracellular phosphorylation processes associated with inflammation .

Antimicrobial Activity

In antimicrobial studies, derivatives of pyrazoles have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a closely related compound was reported to exhibit bacteriostatic activity with a minimum inhibitory concentration (MIC) of 4 µg/ml against S. aureus . The mechanism appears to involve disruption of bacterial transcriptional regulation and DNA replication processes.

Case Studies and Research Findings

  • Anticancer Efficacy : A study revealed that specific pyrazole derivatives inhibited cancer cell proliferation significantly while maintaining low toxicity towards normal cells. The binding affinity to tubulin was confirmed through docking simulations .
  • Inflammatory Response : Another investigation into the anti-inflammatory properties showed that these compounds could effectively reduce cytokine release in vitro, indicating their potential utility in treating inflammatory diseases .
  • Antimicrobial Mechanisms : Whole-genome sequencing of resistant S. aureus mutants treated with pyrazole derivatives revealed mutations in genes associated with global transcriptional regulation, underscoring the complex interactions these compounds have within microbial systems .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclocondensation of substituted hydrazines with β-ketonitriles or via multicomponent reactions. Key parameters include solvent polarity (e.g., dichloromethane or ethanol), temperature (0–50°C), and catalysts (e.g., trifluoroacetic acid). For example, azide incorporation in similar pyrazoles requires slow warming to 50°C and monitoring via TLC . Yield optimization may involve flash chromatography (cyclohexane/ethyl acetate gradients) for purification .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic peaks, such as aromatic protons (δ 7.2–7.5 ppm), nitrile (C≡N) absence in proton spectra, and hydroxy group signals (broad ~δ 5–6 ppm). For example, pyrazole ring protons in analogs appear at δ 7.54–8.55 ppm .
  • IR : Confirm nitrile (2231 cm⁻¹) and hydroxy (3129–3274 cm⁻¹) stretches .
  • MS/HRMS : Molecular ion peaks (e.g., m/z 238 [M⁺] in similar nitriles) and fragmentation patterns validate the structure .

Q. What functional groups in this compound are reactive for derivatization?

  • Methodology : The nitrile (-C≡N) and hydroxy (-OH) groups are primary sites. Nitriles undergo hydrolysis to amides or carboxylic acids, while the hydroxy group can be alkylated or acylated. For example, azido derivatives of pyrazole nitriles are synthesized via nucleophilic substitution .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to analyze electronic properties (HOMO-LUMO gaps) and molecular docking to assess binding affinities with target enzymes/receptors. For analogs, docking studies revealed interactions with kinase active sites, guided by nitrile and phenyl group orientations . Software like AutoDock Vina or Schrödinger Suite is recommended .

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole derivatives?

  • Methodology : Systematic variation of solvents (polar vs. nonpolar), catalysts (acidic vs. basic), and stoichiometry. For example, trifluoroacetic acid in dichloromethane improves azide incorporation yields (85–88%) compared to other acids . Cross-referencing kinetic studies (e.g., Arrhenius plots) can identify rate-limiting steps .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?

  • Methodology : Compare analogs with substituents like chloro, fluoro, or methyl groups. For instance, electron-withdrawing groups (e.g., -Cl) increase nitrile reactivity, while bulky tert-butyl groups reduce solubility. Data from TLC (Rf values) and HPLC retention times quantify polarity differences .

Q. What experimental designs are effective for studying degradation pathways under varying pH?

  • Methodology : Accelerated stability testing in buffered solutions (pH 1–13) at 40–60°C, monitored via LC-MS. For similar compounds, acidic conditions hydrolyze nitriles to amides, while basic conditions favor carboxylate formation .

Q. Methodological and Analytical Challenges

Q. How to optimize purification when byproducts share similar polarity?

  • Methodology : Use gradient elution in flash chromatography (e.g., 0–25% ethyl acetate in cyclohexane) and dry-loading with Celite to improve resolution. For azido-pyrazoles, this approach achieved >95% purity .

Q. What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

  • Methodology : Broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria and fungi. Pyrazole nitriles with hydroxy groups showed enhanced activity due to membrane disruption, validated via SEM imaging .

Q. How to validate reaction mechanisms for nitrile functionalization?

  • Methodology : Isotopic labeling (¹⁵N or ²H) and intermediate trapping (e.g., using TEMPO). For azide reactions, mechanistic studies confirmed a nucleophilic attack pathway .

Properties

IUPAC Name

2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-11(15)9(7-12)10(13-14)8-5-3-2-4-6-8/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKKEHGWZYTFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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